molecular formula C21H42NNaO2 B12705592 Sodium (Z)-N-9-octadecyl-beta-alaninate CAS No. 60884-97-1

Sodium (Z)-N-9-octadecyl-beta-alaninate

Cat. No.: B12705592
CAS No.: 60884-97-1
M. Wt: 363.6 g/mol
InChI Key: DXBSKNAPWLMHGG-UHFFFAOYSA-M
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Description

Sodium (Z)-N-9-octadecyl-beta-alaninate is a synthetic compound known for its unique chemical structure and properties It is a derivative of beta-alanine, an amino acid, and features a long octadecyl chain, which imparts hydrophobic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-N-9-octadecyl-beta-alaninate typically involves the reaction of beta-alanine with octadecylamine under specific conditions. The process includes:

    Reactants: Beta-alanine and octadecylamine.

    Catalysts: Commonly used catalysts include sodium hydroxide or other strong bases.

    Solvents: Organic solvents such as ethanol or methanol are often employed.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and may require refluxing for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:

    Raw Materials: High-purity beta-alanine and octadecylamine.

    Equipment: Continuous flow reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-N-9-octadecyl-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Primary amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium (Z)-N-9-octadecyl-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of Sodium (Z)-N-9-octadecyl-beta-alaninate is primarily based on its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic beta-alanine moiety interacts with aqueous environments. This dual interaction allows the compound to:

    Stabilize lipid bilayers: By inserting into the membrane and reducing surface tension.

    Facilitate drug delivery: By enhancing the solubility and bioavailability of hydrophobic drugs.

    Target specific pathways: By interacting with membrane proteins and altering their function.

Comparison with Similar Compounds

Sodium (Z)-N-9-octadecyl-beta-alaninate can be compared with other similar compounds such as:

    Sodium stearate: Another amphiphilic compound used in soap and detergent formulations.

    Sodium lauryl sulfate: A widely used surfactant in personal care products.

    Sodium oleate: Employed in the synthesis of nanoparticles and as an emulsifying agent.

Properties

CAS No.

60884-97-1

Molecular Formula

C21H42NNaO2

Molecular Weight

363.6 g/mol

IUPAC Name

sodium;3-(octadecan-9-ylamino)propanoate

InChI

InChI=1S/C21H43NO2.Na/c1-3-5-7-9-11-13-15-17-20(22-19-18-21(23)24)16-14-12-10-8-6-4-2;/h20,22H,3-19H2,1-2H3,(H,23,24);/q;+1/p-1

InChI Key

DXBSKNAPWLMHGG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC)NCCC(=O)[O-].[Na+]

Origin of Product

United States

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